1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene
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Overview
Description
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene is a chemical compound characterized by the presence of a cyano group, an azoxy group, and a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with a cyano group and an azoxy group under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The cyano and azoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene include:
- 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene
- Other azoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorinated compounds are preferred.
Properties
CAS No. |
114895-04-4 |
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Molecular Formula |
C7H4FN3O |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
cyanoimino-(3-fluorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H4FN3O/c8-6-2-1-3-7(4-6)11(12)10-5-9/h1-4H |
InChI Key |
MCZLQSCLKDLSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+](=NC#N)[O-] |
Origin of Product |
United States |
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